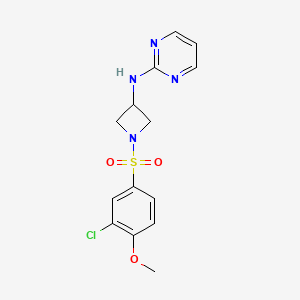
N-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C14H15ClN4O3S and its molecular weight is 354.81. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine, a complex organic compound, has gained attention in medicinal chemistry due to its diverse biological activities. Its structure combines a pyrimidine ring with an azetidine moiety, a sulfonyl group, and a halogenated phenyl ring, which contributes to its potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅ClN₄O₃S |
| Molecular Weight | 354.81 g/mol |
| CAS Number | 2034421-40-2 |
| Purity | Typically ≥ 95% |
The compound's unique structure allows for various interactions with biological targets, making it a candidate for drug development.
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar pyrimidine derivatives. For instance, derivatives that share structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines. In particular, compounds featuring the pyrimidine scaffold have been shown to induce apoptosis through mechanisms involving the inhibition of specific pathways such as MetAP2 .
Antimicrobial Properties
The compound is also being investigated for its antimicrobial properties. Research indicates that pyrimidine derivatives can exhibit activity against a range of bacteria, including Gram-positive and Gram-negative strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects
Pyrimidine derivatives have been studied for their anti-inflammatory effects as well. In vitro studies have shown that these compounds can inhibit key inflammatory mediators such as COX-1 and COX-2, which are crucial in the inflammatory response. This suggests that this compound may also possess anti-inflammatory properties .
The proposed mechanism of action for this compound involves binding to specific molecular targets within cells. This interaction can inhibit or modulate enzyme activity or receptor signaling pathways, leading to various biological effects such as apoptosis in cancer cells or inhibition of bacterial growth.
Study 1: Antitumor Activity Assessment
In a study assessing the antitumor activity of related compounds, researchers found that derivatives similar to this compound showed significant cytotoxicity against human cancer cell lines. The study utilized flow cytometry to evaluate apoptosis induction and identified the MetAP2 pathway as a critical target .
Study 2: Antimicrobial Evaluation
Another research effort focused on the antimicrobial efficacy of pyrimidine derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain structural modifications enhanced antimicrobial activity, paving the way for further optimization of this compound .
Study 3: Anti-inflammatory Mechanisms
A review highlighted several pyrimidine derivatives' ability to inhibit COX enzymes in vitro, suggesting potential applications in treating inflammatory diseases. The presence of electron-withdrawing groups was noted to enhance anti-inflammatory activity significantly .
Eigenschaften
IUPAC Name |
N-[1-(3-chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3S/c1-22-13-4-3-11(7-12(13)15)23(20,21)19-8-10(9-19)18-14-16-5-2-6-17-14/h2-7,10H,8-9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITAHNOVHUGJPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)NC3=NC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














